molecular formula C11H12ClF4N B13230893 2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride

2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride

Cat. No.: B13230893
M. Wt: 269.66 g/mol
InChI Key: VGVRNUVHTIFSMF-UHFFFAOYSA-N
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Description

2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a pyrrolidine ring substituted with a fluorinated phenyl group. The trifluoromethyl group (-CF3) and the fluorine atom on the phenyl ring contribute to its unique chemical properties, making it a valuable compound in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride typically involves the reaction of 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include additional techniques such as column chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of aminated derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group and the fluorine atom on the phenyl ring enhance its binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is unique due to the combination of the pyrrolidine ring and the fluorinated phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H12ClF4N

Molecular Weight

269.66 g/mol

IUPAC Name

2-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C11H11F4N.ClH/c12-9-4-3-7(10-2-1-5-16-10)6-8(9)11(13,14)15;/h3-4,6,10,16H,1-2,5H2;1H

InChI Key

VGVRNUVHTIFSMF-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2)F)C(F)(F)F.Cl

Origin of Product

United States

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